molecular formula C7H15NO B13251878 (1S)-2-Amino-1-cyclopentylethan-1-ol

(1S)-2-Amino-1-cyclopentylethan-1-ol

Cat. No.: B13251878
M. Wt: 129.20 g/mol
InChI Key: CKKJQSVPBUAERO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-Amino-1-cyclopentylethan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-cyclopentylethan-1-ol typically involves the reduction of a precursor compound, such as a cyclopentyl ketone, followed by amination. One common method involves the reduction of cyclopentanone using a reducing agent like sodium borohydride to form cyclopentanol. This intermediate is then subjected to amination using reagents like ammonia or an amine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-cyclopentylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of cyclopentylamines.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of functionalized cyclopentyl compounds.

Scientific Research Applications

(1S)-2-Amino-1-cyclopentylethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (1S)-2-Amino-1-cyclopentylethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino alcohol moiety allows it to form hydrogen bonds and interact with active sites, potentially inhibiting or activating specific pathways. The cyclopentane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Amino-1-cyclopentylethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Cyclopentylamine: Lacks the hydroxyl group but shares the cyclopentyl and amino functionalities.

    Cyclopentanol: Contains the cyclopentyl and hydroxyl groups but lacks the amino group.

Uniqueness

(1S)-2-Amino-1-cyclopentylethan-1-ol is unique due to the presence of both an amino and a hydroxyl group attached to a cyclopentane ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S)-2-amino-1-cyclopentylethanol

InChI

InChI=1S/C7H15NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1

InChI Key

CKKJQSVPBUAERO-SSDOTTSWSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CN)O

Canonical SMILES

C1CCC(C1)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.